N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-phenoxyacetohydrazide
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Overview
Description
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-PHENOXYACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzisothiazoles These compounds are characterized by a benzene ring fused to a thiazole ring, which contains both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-PHENOXYACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the oxidation of 2-mercaptobenzothiazole using oxidizing agents such as hydrogen peroxide or peracids. The resulting 1,1-dioxido-1,2-benzisothiazole is then reacted with phenoxyacetic acid hydrazide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-PHENOXYACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzisothiazole ring.
Substitution: The phenoxy and hydrazide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-PHENOXYACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-PHENOXYACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzisothiazole core can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyacetic acid hydrazide moiety may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine
- N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide
Uniqueness
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-PHENOXYACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3O4S |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C15H13N3O4S/c19-14(10-22-11-6-2-1-3-7-11)16-17-15-12-8-4-5-9-13(12)23(20,21)18-15/h1-9H,10H2,(H,16,19)(H,17,18) |
InChI Key |
OUZFPHVZXAZVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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